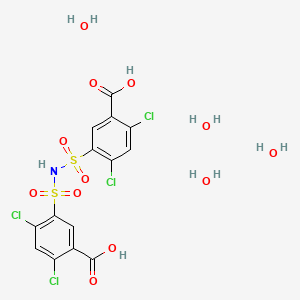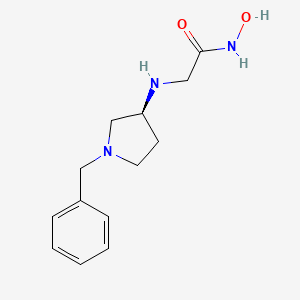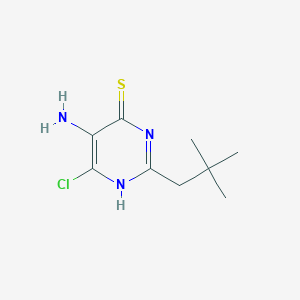
5,5'-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate is a complex organic compound with the molecular formula C14H15Cl4NO12S2 and a molecular weight of 595.21 . This compound is known for its unique structure, which includes two sulfonyl groups and two dichlorobenzoic acid moieties connected by an azanediyl bridge. It is primarily used in research and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate typically involves the reaction of 2,4-dichlorobenzoic acid with a sulfonylating agent in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichlorobenzoic acid moieties may also interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
Benzoic acid, 3,3’-[iminobis(sulfonyl)]bis[4,6-dichloro-]: Similar structure but lacks the tetrahydrate form.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 2-hydroxy-: Different functional groups but similar aromatic structure.
3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-dicarboxylic acid: Similar biphenyl structure but different substituents.
Uniqueness
5,5’-(Azanediylbis(sulfonyl))bis(2,4-dichlorobenzoic acid) tetrahydrate is unique due to its combination of sulfonyl and dichlorobenzoic acid groups, which confer distinct chemical and biological properties. Its tetrahydrate form also adds to its uniqueness, affecting its solubility and stability .
特性
CAS番号 |
94419-31-5 |
|---|---|
分子式 |
C14H15Cl4NO12S2 |
分子量 |
595.2 g/mol |
IUPAC名 |
5-[(5-carboxy-2,4-dichlorophenyl)sulfonylsulfamoyl]-2,4-dichlorobenzoic acid;tetrahydrate |
InChI |
InChI=1S/C14H7Cl4NO8S2.4H2O/c15-7-3-9(17)11(1-5(7)13(20)21)28(24,25)19-29(26,27)12-2-6(14(22)23)8(16)4-10(12)18;;;;/h1-4,19H,(H,20,21)(H,22,23);4*1H2 |
InChIキー |
MJQBEOKHFDYGSL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1S(=O)(=O)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)Cl)Cl)C(=O)O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)

![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)


![3-Methyl-5-[(triphenyl-lambda~5~-phosphanylidene)methyl]-1,2-oxazole](/img/structure/B15212602.png)

![Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-](/img/structure/B15212623.png)
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)

![5-Chloro-2-methyl-6-[(2-phenylethyl)amino]pyrimidin-4(1H)-one](/img/structure/B15212665.png)
![7-chloro-N-(furan-2-ylmethyl)imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B15212668.png)
